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molecular formula C5H5ClN4O2 B014205 4-Amino-2-chloro-6-methyl-5-nitropyrimidine CAS No. 5453-06-5

4-Amino-2-chloro-6-methyl-5-nitropyrimidine

Cat. No. B014205
M. Wt: 188.57 g/mol
InChI Key: ZBYYVBFAHVINCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189716B2

Procedure details

To pressure vessel, a mixture of commercially available 4-amino-2-chloro-6-methyl-5-nitropyrimidine (2.00 g, 10.6 mmol) and morpholine (1.85 mL, 21.2 mmol) in absolute ethanol (40 mL) was stirred at 82° C. for 16 hours. Absolute ethanol was evaporated in vacuo and the crude product was dissolved in a mixture of THF:EtOAc and this then subjected on top of a silica gel pad. Elution with EtOAc gave, after evaporation, the title compound as a yellow solid (2.47 g, 97%): IR (KBr, cm−1) 3468, 3307, 1615, 1560, 1247; 1H NMR (400 MHz, DMSO) δ 7.96 (s, 2H), 3.77 (br s, 4H), 3.62–3.60 (m, 4H), 2.53 (s, 3H); LCMS (+ESI, M+H+) m/z 240; HPLC: 100% (220 m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[N:5]=[C:4](Cl)[N:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>C(O)C>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[N:5]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=NC(=C1[N+](=O)[O-])C)Cl
Name
Quantity
1.85 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
was stirred at 82° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Absolute ethanol was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in a mixture of THF
WASH
Type
WASH
Details
Elution with EtOAc
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=NC(=NC(=C1[N+](=O)[O-])C)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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